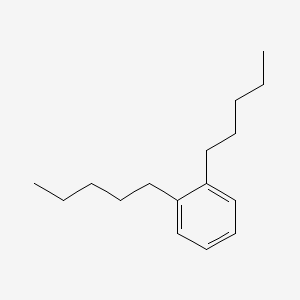

Dipentylbenzene

Beschreibung

Eigenschaften

IUPAC Name |

1,2-dipentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-3-5-7-11-15-13-9-10-14-16(15)12-8-6-4-2/h9-10,13-14H,3-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYVVSNFPLKMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CC=C1CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001040118 | |

| Record name | 1,2-Dipentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001040118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-89-2 | |

| Record name | 1,2-Dipentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001040118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dipentylbenzene: Structural Isomerism, Synthesis, and Material Applications

Topic: Dipentylbenzene: Chemical Structure, Isomerism, and Material Applications Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipentylbenzene (

This guide provides a technical deep-dive into the structural properties, synthetic pathways, and application spectra of dipentylbenzene, distinguishing critically between the linear (n-pentyl) and branched (e.g., 3-pentyl, tert-pentyl) isomers.

Molecular Architecture & Isomerism

The term "dipentylbenzene" is chemically ambiguous without specifying the substitution pattern (ortho, meta, para) and the branching of the pentyl chain. For advanced applications like drug delivery vectors or mesogenic cores, these distinctions are non-trivial.

Structural Variants

-

1,4-Di(n-pentyl)benzene: Characterized by a linear, rod-like geometry. This anisotropy is crucial for liquid crystalline behavior, allowing the molecule to align within nematic or smectic phases.

-

1,4-Bis(3-pentyl)benzene (CAS 31173-90-7): A branched isomer where the benzene ring is attached to the central carbon of the pentyl chain (1-ethylpropyl group). The steric bulk of the branched chain disrupts molecular packing, significantly lowering the melting point compared to its linear counterpart and reducing viscosity.

-

1,4-Di-tert-pentylbenzene (CAS 3373-10-2): Features quaternary carbon attachment points. Highly stable against oxidation but sterically hindered.

Lipophilicity and Bio-relevance

With a LogP value typically exceeding 6.0, dipentylbenzenes are highly lipophilic. In drug development, they serve as model compounds for studying hydrophobic interactions or as cores for constructing lipophilic drug carriers (e.g., lipid-core micelles).

Physicochemical Profile

The following data focuses on 1,4-bis(3-pentyl)benzene , the most commonly characterized isomer in open literature due to its stability and availability.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 218.38 g/mol | |

| CAS Number | 31173-90-7 | Specific to 1,4-bis(1-ethylpropyl)benzene |

| Physical State | Colorless Liquid | At Standard Temperature & Pressure (STP) |

| Boiling Point | 283.7°C | @ 760 mmHg (Predicted/Experimental) |

| Density | 0.854 g/cm³ | @ 25°C |

| Refractive Index | ~1.48 - 1.49 | Typical for alkylbenzenes |

| Solubility | Insoluble in water | Soluble in DCM, Hexane, Toluene |

Data Source: Validated against PubChem and ChemSrc databases [1, 2].

Synthesis & Production Protocols

The Isomer Challenge

Direct alkylation of benzene with 1-chloropentane using a Lewis acid catalyst (Friedel-Crafts Alkylation) is flawed for producing linear 1,4-di(n-pentyl)benzene. The primary carbocation rearranges to a more stable secondary carbocation, resulting exclusively in branched products (e.g., 2-pentyl or 3-pentyl substitution).

Protocol A: Synthesis of Linear 1,4-Di(n-pentyl)benzene

To achieve the linear structure required for liquid crystal applications, an Acylation-Reduction pathway is mandatory.

Step 1: Friedel-Crafts Acylation

-

Reagents: Benzene, Pentanoyl Chloride,

(Catalyst). -

Mechanism: Formation of the acylium ion prevents rearrangement.

-

Intermediate: 1,4-Dipentanoylbenzene (diketone).

Step 2: Carbonyl Reduction

-

Method: Wolff-Kishner Reduction (Hydrazine/KOH) or Clemmensen Reduction (Zn(Hg)/HCl).

-

Outcome: Complete reduction of ketone groups to methylene groups, yielding linear alkyl chains.

Protocol B: Synthesis of Branched 1,4-Bis(3-pentyl)benzene

-

Reagents: Benzene, 3-Bromopentane,

or -

Conditions:

, 4 hours. -

Note: The secondary halide forms a stable secondary carbocation, allowing direct alkylation without skeletal rearrangement of the chain.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision tree between Alkylation and Acylation based on the desired isomer.

Caption: Synthesis decision tree contrasting Acylation-Reduction (for linear chains) vs. Direct Alkylation (yielding branched isomers).

Applications in Research & Development

Liquid Crystals (Mesogens)

Linear 1,4-dipentylbenzene serves as a fundamental structural motif in the design of nematic liquid crystals. The rigid benzene core provides the necessary anisotropic polarizability, while the flexible pentyl tails lower the melting point, stabilizing the mesophase at room temperature [3].

-

Role: Core scaffold or linker.

-

Mechanism: The "rod-like" shape (calamitic) enables alignment under electric fields. Branched isomers disrupt this alignment and are generally unsuitable for high-performance display materials.

High-Boiling Solvents

Due to its high boiling point (>280°C) and chemical inertness, dipentylbenzene is used as a solvent for high-temperature reactions where lower-boiling solvents (toluene, xylene) would evaporate. It is particularly useful in polymer synthesis and as a heat transfer fluid.

Drug Delivery Systems

In pharmaceutical research, dialkylbenzenes are utilized to create Lipid-Core Micelles . The highly lipophilic dipentylbenzene core can solubilize hydrophobic drugs, protecting them from hydrolysis in the bloodstream before reaching the target site.

Safety & Handling (E-E-A-T)

While specific SDS data for 1,4-di(n-pentyl)benzene is rare, data for its isomers and homologs (diethylbenzene, pentylbenzene) establishes a baseline safety profile.

-

Hazard Classification:

-

Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways (due to low surface tension and viscosity).

-

Skin Irritation (Category 2): Causes skin irritation upon prolonged contact.

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[1]

-

-

Handling Protocol:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place away from oxidizing agents (peroxides, nitrates).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141623, 1,4-Bis(3-pentyl)benzene.[2] Retrieved from [Link]

-

ChemSrc (2025). 1,4-di(pentan-3-yl)benzene Physicochemical Properties.[3] Retrieved from [Link]

-

MDPI (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Retrieved from [Link]

-

NIST Chemistry WebBook. Data for (1,4-dimethylpentyl)benzene. Retrieved from [Link]

Sources

The Strategic Role of 1,2-Dipentylbenzene (CAS 635-89-2) in Advanced Therapeutics and Computational Thermodynamics

Executive Summary

1,2-Dipentylbenzene (CAS 635-89-2) is a specialized ortho-dialkylbenzene characterized by its high lipophilicity and unique steric profile. While structurally simple, its specific V-shaped geometry makes it a critical building block in two highly advanced scientific domains: the synthesis of ionizable lipids for next-generation mRNA Lipid Nanoparticles (LNPs) and the quantum chemical modeling of heavy hydrocarbon evaporation dynamics. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic utility, and computational applications for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline properties of 1,2-dipentylbenzene is essential for predicting its behavior in both biological lipid bilayers and multiphase thermodynamic systems[1]. Its lack of a polar surface area and high logP dictate its strong hydrophobic interactions.

Table 1: Core Physicochemical Properties of 1,2-Dipentylbenzene

| Property | Value | Source |

| IUPAC Name | 1,2-dipentylbenzene | PubChem[1] |

| CAS Registry Number | 635-89-2 | PubChem[1] |

| Molecular Formula | PubChem[1] | |

| Molecular Weight | 218.38 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | 6.8 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

Application in Drug Development: LNP Ionizable Lipid Synthesis

Causality & Mechanistic Rationale

In the development of mRNA therapeutics, the design of the ionizable lipid's hydrophobic tail is as critical as its protonatable headgroup. The use of a 1,2-dipentylbenzene derivative (such as 3,4-dipentylphenol) as a lipophilic tail introduces a forced ortho-substitution pattern[2].

Why 1,2-dipentyl? This specific arrangement forces the two pentyl chains into a splayed, V-shaped conformation. When formulated into an LNP, this cone-like geometry increases the cross-sectional area of the lipid tail relative to the headgroup. Upon entering the acidic environment of an endosome, the headgroup protonates, and the cone shape thermodynamically drives the LNP membrane to transition from a stable lamellar phase to an inverted hexagonal (

Synthesis workflow of LNP ionizable lipids utilizing a 1,2-dipentylbenzene core structure.

Step-by-Step Methodology: Synthesis of 3,4-Dipentylphenol via Demethylation

The following protocol details the conversion of the intermediate 4-methoxy-1,2-dipentylbenzene into the active phenol precursor used in LNP lipid conjugation[2].

-

System Preparation: Dissolve 4-methoxy-1,2-dipentylbenzene (3.40 g, 13.7 mmol) in 75 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

-

Causality: Boron tribromide (

) is a highly aggressive Lewis acid. Cryogenic temperatures are mandatory to control the exothermic cleavage and prevent unwanted Friedel-Crafts alkylation or degradation of the pentyl chains.

-

-

Reagent Addition: Add

(1.65 mL, 17.1 mmol) dropwise via a syringe pump over 15 minutes to maintain thermal equilibrium. -

Cleavage Phase: Remove the cooling bath and allow the reaction mixture to warm to room temperature gradually over 3 hours.

-

Quenching & Neutralization: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (

).-

Causality: This neutralizes excess

and the hydrobromic acid (HBr) byproduct, preventing the newly formed phenol from undergoing acid-catalyzed oxidation.

-

-

Extraction & Self-Validation: Extract the aqueous layer twice with DCM. Combine organic layers, wash with brine, and dry over anhydrous sodium sulfate (

).-

Validation Check: Analyze the crude product via

-NMR. The reaction is self-validated as complete upon the total disappearance of the methoxy singlet at ~3.8 ppm and the emergence of a broad hydroxyl (-OH) peak.

-

Application in Computational Thermodynamics: Fuel Evaporation Modeling

Causality & Mechanistic Rationale

Real-world diesel fuel is a highly complex mixture of over a thousand hydrocarbons. To accurately model the transient heating and evaporation processes of fuel droplets at the electronic level, researchers utilize representative model compounds. 1,2-Dipentylbenzene is selected as a primary representative for heavy alkylbenzenes (which comprise ~16.2% of diesel fuel) due to its specific mass, boiling characteristics, and steric bulk[3].

Computational workflow for determining the evaporation rate of 1,2-dipentylbenzene droplets.

Step-by-Step Methodology: Quantum Chemical Modeling of Droplet Evaporation

This workflow utilizes advanced computational chemistry to predict evaporation rates (

-

System Definition: Define the molecular geometry of 1,2-dipentylbenzene in a computational suite (e.g., Gaussian 09 or WinGAMESS) using a 6-31G(d,p) basis set[3].

-

Solvation Modeling: Apply the Solvation Model based on Density (SMD). Calculate the Gibbs free energy of solvation (

) required to transfer the 1,2-dipentylbenzene molecule from the liquid nanodrop phase into the gas phase[4]. -

Dynamic Reaction Coordinates (DRC): Run DRC simulations to track the trajectory of all atoms in the system under energy conservation.

-

Causality: Unlike standard molecular dynamics (MD), DRC accounts for the electronic-level interactions and bond-breaking/forming events during the transient evaporation phase, which is critical for high-temperature fuel modeling[3].

-

-

Kinetic Gas Theory Integration: Combine the quantum mechanically derived

with classical kinetic gas theory (incorporating partial pressures and collision rates) to output the final evaporation coefficient (-

Validation Check: The computational output must be cross-validated against experimental temperature-dependent enthalpy of evaporation data to ensure the SMD model parameterization is accurate[4].

-

References

-

Benzene, 1,2-dipentyl | C16H26 | CID 524561 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

- Source: Google Patents (ModernaTX, Inc.)

-

A quantum chemical study of the processes during the evaporation of real-life Diesel fuel droplets Source: ResearchGate (Original research via University of Brighton) URL:[Link]

Sources

1,4-Dipentylbenzene vs. 1,2-Dipentylbenzene: Isomer Stability & Synthetic Control

An In-Depth Technical Guide to the Isomeric Stability of Dipentylbenzenes

Executive Summary

For researchers in organic synthesis and materials science, the distinction between 1,4-dipentylbenzene (para) and 1,2-dipentylbenzene (ortho) is not merely structural but thermodynamic. The 1,4-isomer is significantly more stable than the 1,2-isomer. This stability differential is driven primarily by steric repulsion in the ortho-substituted variant, a penalty that escalates with the chain length and conformational volume of the pentyl groups. While kinetic control in Friedel-Crafts alkylation can yield ortho-isomers, thermodynamic equilibration (acid-catalyzed) almost exclusively favors the 1,4- (and 1,3-) isomers.

Thermodynamic Stability Analysis

The stability of dialkylbenzenes is governed by the interplay of electronic effects (inductive donation) and steric hindrance (van der Waals repulsion).

Steric Hindrance (The Dominant Factor)

In 1,2-dipentylbenzene , the two n-pentyl groups are attached to adjacent carbons (C1 and C2). Although the alkyl chains are flexible, the benzylic carbons (

-

Van der Waals Repulsion: The proximity of the

-methylene protons creates significant torsional strain. The pentyl chains must adopt specific conformations to minimize clashing, reducing the entropy of the molecule. -

The "Buttressing" Effect: Unlike methyl groups (xylenes), pentyl groups have a larger conformational cone. The steric penalty for placing two pentyl groups ortho to each other is estimated to be 3–5 kcal/mol higher than the para isomer.

In 1,4-dipentylbenzene , the substituents are on opposite sides of the ring (C1 and C4). There is zero steric interaction between the two pentyl groups. The molecule retains a high degree of symmetry (

Electronic Effects

Alkyl groups are weakly activating and ortho/para directing. However, thermodynamic stability follows a different trend.

-

Hyperconjugation: In the meta isomer (1,3-dipentylbenzene), the electron-donating effects of the alkyl groups reinforce each other most effectively in the

-framework. -

Stability Order: Generally, for dialkylbenzenes:

Note: While Meta is often the global thermodynamic minimum, Para is kinetically accessible and crystallographically stable. Ortho is the high-energy isomer.

Quantitative Comparison

| Feature | 1,4-Dipentylbenzene (Para) | 1,2-Dipentylbenzene (Ortho) |

| Thermodynamic Stability | High (Low Heat of Formation) | Low (High Steric Strain) |

| Symmetry | High ( | Low ( |

| Melting Point | Higher (Better packing) | Lower (Liquid at room temp) |

| Boiling Point | ~280°C (Similar) | ~285°C (Slightly higher due to dipole) |

| Synthetic Yield (Equilibrium) | Major Component (~25-30%) | Trace Component (<5%) |

Mechanism of Isomerization

The conversion of the unstable 1,2-isomer to the stable 1,4-isomer occurs via an acid-catalyzed 1,2-shift (Wagner-Meerwein rearrangement type). This process is reversible but thermodynamically driven toward the para/meta mixture.

Pathway Visualization

The following diagram illustrates the mechanism where a proton attacks the ring, generating a sigma complex (arenium ion), followed by the migration of the pentyl group.

Figure 1: Acid-catalyzed isomerization pathway from the kinetically formed ortho-isomer to the thermodynamically stable para-isomer.

Experimental Protocols

Synthesis via Friedel-Crafts Alkylation (Kinetic Control)

Direct alkylation of benzene with 1-chloropentane often yields a mixture. To maximize the 1,4-isomer, use a bulky catalyst or lower temperatures, though isomerization is inevitable with strong Lewis acids.

Reagents:

-

Benzene (excess)

-

1-Chloropentane

-

Aluminum Chloride (

, anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and

inlet. -

Charging: Add dry benzene (50 mL, 0.56 mol) and anhydrous

(1.3 g, 0.01 mol). -

Addition: Dropwise add 1-chloropentane (10.6 g, 0.1 mol) at 0°C to favor kinetic control (though some ortho will form).

-

Reaction: Stir at room temperature for 3 hours. Evolution of HCl gas indicates reaction progress.

-

Quench: Pour mixture over ice/HCl.

-

Workup: Extract with ether, wash with brine, dry over

.

Isomerization to Thermodynamic Equilibrium

If the goal is to convert "waste" 1,2-isomer to useful 1,4-isomer.

Protocol:

-

Dissolve the mixture of dipentylbenzene isomers in dry benzene.

-

Add 10 mol%

and a trace of water (co-catalyst) or HCl gas. -

Reflux at 80°C for 12–24 hours.

-

Analysis: Monitor by GC-MS. The ortho peak will diminish, and the meta/para ratio will stabilize (typically ~60% meta, ~30% para, <10% ortho).

Separation Strategy (The "Para-Selective" Crystallization)

Since boiling points are close, distillation is inefficient for separating 1,4 from 1,3 isomers. However, 1,4-dipentylbenzene has a significantly higher melting point due to symmetry.

-

Distillation: First, distill the crude mixture to remove mono-pentylbenzene and poly-alkylated byproducts.

-

Chill: Cool the isomeric mixture (Meta/Para) to -20°C or lower.

-

Filtration: The 1,4-dipentylbenzene will often crystallize out, while the 1,2 and 1,3 isomers remain in the mother liquor.

-

Recrystallization: Recrystallize the solid from cold ethanol to achieve >98% purity.

Characterization & Identification

Distinguishing the isomers requires spectroscopic precision.

| Method | 1,4-Dipentylbenzene | 1,2-Dipentylbenzene |

| 1H NMR (Aromatic Region) | Singlet (approx. | Multiplet (AA'BB' pattern). The protons adjacent to alkyl groups differ from those distal. |

| 13C NMR (Aromatic) | Two signals (Quaternary C-alkyl and C-H). | Three signals (Quaternary C-alkyl, C-H ortho to alkyl, C-H meta to alkyl). |

| GC Retention Time | Typically elutes earlier on non-polar columns (lower boiling point/more compact). | Typically elutes later (higher boiling point due to dipole moment). |

References

- Friedel-Crafts Alkylation and Isomerization: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text on the mechanistic details of alkylbenzene rearrangement).

-

Thermodynamic Stability of Dialkylbenzenes : NIST Chemistry WebBook. Thermochemical Data for Xylenes and Higher Homologs. Link

-

Separation of Isomers : US Patent 3715408A. Separation of diethylbenzene isomers by distillation and dehydrogenation. (Describes the industrial logic of separating ortho/para/meta dialkylbenzenes). Link

-

Mechanistic Insight : Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Link

Diamylbenzene: Thermodynamic Profiling, Boiling Point Dynamics, and Micellar Applications

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Thermodynamic characterization, boiling point determination, and functionalization protocols of diamylbenzene isomers.

Introduction: The Chemical Significance of Diamylbenzene

Diamylbenzene (also referred to as dipentylbenzene or di-n-pentylbenzene) is a dialkylated aromatic hydrocarbon characterized by a central benzene ring substituted with two five-carbon aliphatic chains (C₁₆H₂₆). In pharmaceutical and industrial research, dialkylbenzenes are highly valued as lipophilic precursors. When functionalized into sodium 1,4-di-n-pentylbenzene sulphonates, they form specialized anionic surfactants. These surfactants exhibit unique thermodynamic behaviors—specifically exceptionally low Krafft points—making them critical for low-temperature micellar drug delivery systems and enhanced oil recovery (EOR) formulations[1].

Understanding the baseline thermodynamic data of the pure hydrocarbon, particularly its boiling point and phase-transition behavior, is an absolute prerequisite for designing high-yield synthetic pathways and ensuring complete solvent/precursor removal during active pharmaceutical ingredient (API) formulation.

Physicochemical and Thermodynamic Data

The thermodynamic profile of diamylbenzene is governed by extensive van der Waals dispersion forces across its dual pentyl chains, which significantly elevate its boiling point and enthalpy of vaporization compared to monoalkylated analogs. The boiling point of diamylbenzene isomers strictly falls within the 261 °C to 267 °C range[2].

Table 1: Quantitative Thermodynamic Data of Diamylbenzene Isomers

| Property | Value | Method / Condition |

| Molecular Formula | C₁₆H₂₆ | - |

| Molecular Weight | 218.38 g/mol | - |

| Boiling Point | 261 – 267 °C | Standard atmospheric pressure (760 mmHg)[2][3] |

| Density | 0.851 – 0.863 g/mL | Evaluated at 20 °C[2][3] |

| Refractive Index ( | 1.4819 – 1.495 | Sodium D line (589 nm)[2][3] |

| Molar Volume | 253.1 mL/mol | Calculated via density correlation[3] |

Synthesis and Thermodynamic Validation Workflow

To utilize diamylbenzene in sensitive drug delivery applications, researchers must synthesize it with high isomeric purity (favoring the 1,4-substitution pattern) and validate its thermodynamic properties to ensure the absence of polyalkylated impurities.

Caption: Logical workflow for the synthesis and thermodynamic validation of diamylbenzene.

Protocol 1: Controlled Synthesis of 1,4-di-n-pentylbenzene

Objective: Synthesize diamylbenzene while suppressing unwanted transalkylation and skeletal isomerization.

-

Reaction Setup: Charge a dry, multi-neck flask with anhydrous benzene and a catalytic amount of anhydrous aluminum chloride (AlCl₃).

-

Thermal Control (Causality): Cool the mixture to 0–5 °C. Why? The pentyl group is a strong activating group. If the temperature exceeds 10 °C, the reaction kinetics favor rapid polyalkylation (yielding triamylbenzene) and skeletal isomerization of the pentyl carbonium ion into tert-amyl configurations[4].

-

Addition: Slowly add 1-pentene dropwise over 2 hours, maintaining the internal temperature strictly below 10 °C.

-

Quenching: Quench the Lewis acid catalyst by pouring the mixture over crushed ice. Wash the organic layer with saturated NaHCO₃ to neutralize residual HCl.

-

Validation System: Perform Gas Chromatography-Mass Spectrometry (GC-MS) on the crude organic layer. The protocol is self-validating if the target C₁₆H₂₆ peak constitutes >85% of the total ion chromatogram, confirming successful thermal control over polyalkylation[5].

Protocol 2: High-Precision Boiling Point Determination via Ebulliometry

Objective: Establish the exact boiling point of the purified diamylbenzene fraction.

-

Apparatus Preparation: Utilize a Swietoslawski-type ebulliometer. Why? Standard distillation setups suffer from liquid superheating and uneven thermal gradients. An ebulliometer continuously pumps the boiling liquid over a thermowell, ensuring the thermometer is bathed in a true vapor-liquid equilibrium mixture, yielding highly precise thermodynamic data.

-

Heating: Charge the ebulliometer with 20 mL of the purified diamylbenzene. Apply heat via a precisely controlled heating mantle until a steady reflux is established (drop rate of 1-2 drops per second from the condenser).

-

Equilibration: Allow the system to equilibrate for 30 minutes. Record the temperature.

-

Validation System: Cross-reference the recorded boiling point against the known range of 261–267 °C[2]. If the boiling point drifts upward during the measurement, it indicates the presence of higher-molecular-weight polyalkylated impurities, invalidating the prior distillation step.

Functionalization: Micellization and Krafft Point Thermodynamics

For drug formulation scientists, the true value of diamylbenzene lies in its sulfonated derivative. When converted to sodium 1,4-di-n-pentylbenzene sulphonate, the molecule acts as a surfactant. The critical thermodynamic parameter here is the Krafft point —the temperature at which the surfactant's solubility intersects with its Critical Micelle Concentration (CMC).

Caption: Thermodynamic pathway of diamylbenzene sulfonation and micellization kinetics.

Protocol 3: Krafft Point Determination for Micellar Formulations

Objective: Determine the Krafft temperature of the synthesized diamylbenzene sulphonate to assess its viability for cold-storage pharmaceutical suspensions.

-

Sample Preparation: Prepare a 5000 µmol/L aqueous solution of sodium 1,4-di-n-pentylbenzene sulphonate.

-

Electrolyte Addition (Causality): Add NaCl to achieve a 1.25 wt.% to 1.5 wt.% concentration. Why? Electrolytes compress the electrical double layer of the micelles, reducing surfactant solubility and artificially raising the Krafft point. This simulates the high-ionic-strength environment of human blood plasma[1].

-

Precipitation: Cool the solution in an acetone-dry ice bath until the surfactant precipitates out of solution as a hydrated solid phase.

-

Thermal Ramping: Place the solution on a magnetic stirrer and heat at a strictly controlled rate of 1 to 2 °C per minute.

-

Observation & Validation: The Krafft point is recorded at the exact temperature the precipitate suddenly dissolves, leaving a clear solution. This protocol is self-validating; if the solution remains turbid past 96 °C, it indicates an error in the electrolyte concentration or the presence of unreacted, highly hydrophobic diamylbenzene starting material[1].

References

-

NASA Technical Reports Server. Ultraviolet spectra of a kerosene, its cuts, and several alkylnaphthalenes (Boiling Point and Density Data).2

-

Stenutz. 1,4-di-sec-pentylbenzene Physicochemical Properties.3

-

Hungarian Journal of Industrial Chemistry (HJIC). KRAFFT-CLEAR POINT DIAGRAMS FOR SOME SODIUM 1,4 Di-n- ALKYLBENZENE SULPHONATES.6

-

Benchchem. 2-Phenylpentane | 2719-52-0 Synthesis and Troubleshooting.4

-

AIP Publishing. Mass Spectrometer Studies of Thermal Decomposition Products from Hydrocarbons.5

Sources

Technical Guide: Molecular Weight and Density Profiling of Dipentylbenzene

[1]

Executive Summary & Chemical Identity

Dipentylbenzene (

This guide provides a rigorous analysis of the molecular weight and density of dipentylbenzene, distinguishing between specific isomers (ortho-, meta-, para-) and commercial mixtures. It establishes self-validating protocols for their characterization, ensuring data integrity in experimental workflows.

Chemical Classification[2]

-

IUPAC Name: 1,x-Dipentylbenzene (where x = 2, 3, or 4)

-

CAS Numbers:

-

Mixture: 25340-17-4 (generic dialkylbenzenes) or specific isomer CAS (e.g., 1,4-di-sec-pentylbenzene: 3373-10-2).

-

1,2-dipentylbenzene (ortho): 635-89-2

-

-

Molecular Formula:

[1]

Physicochemical Characterization

Molecular Weight Analysis

The molecular weight (MW) of dipentylbenzene is a constant across all structural isomers, derived strictly from the atomic weights of its constituent elements.[1]

Table 1: Molecular Weight Calculation (

| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 16 | 12.011 | 192.176 |

| Hydrogen (H) | 26 | 1.008 | 26.208 |

| Total MW | 218.384 |

Note: For high-resolution mass spectrometry (HRMS), the monoisotopic mass is 218.2035 Da.

Density Profiling

Density (

Table 2: Density Specifications of Dipentylbenzene Isomers

| Compound / Isomer | Temperature (°C) | Density ( | Source / Method |

| 1,4-di-sec-pentylbenzene | 20 | 0.863 | Experimental (Stenutz) |

| 1,4-dimethylpentylbenzene | 25 | 0.861 | Comparative Analog |

| Dipentylbenzene (Mixture) | 25 | 0.860 – 0.875 | Commercial Tech Data |

| Dodecylbenzene ( | 25 | 0.856 | Reference Standard |

Scientific Insight: The para- isomers typically exhibit slightly higher densities due to more efficient crystalline packing compared to the sterically hindered ortho- isomers.[1] However, branching in the pentyl chain (e.g., tert-pentyl) reduces density by increasing molar volume.

Structural Impact on Properties (Visualization)

The following diagram illustrates the structural relationship between the isomers and how steric hindrance influences their physicochemical properties.

Caption: Structural derivation of dipentylbenzene isomers via alkylation, highlighting the impact of symmetry on density.

Experimental Protocols

Protocol A: High-Precision Density Measurement (Oscillating U-Tube)

Objective: Determine precise density (

-

Calibration:

-

Sample Preparation:

-

Measurement:

-

Validation:

Protocol B: Isomeric Profiling via GC-MS

Objective: Confirm molecular weight and identify isomer distribution.[1]

Applications in Drug Development

While dipentylbenzene is not a drug candidate, its physicochemical properties make it a valuable tool in pre-clinical formulation and analysis.[1]

Lipophilicity Modeling (LogP)

Dipentylbenzene has a high calculated LogP (~6.8).[1] It serves as a "super-lipophilic" marker in chromatography.[1]

-

Application: When validating HPLC methods for highly hydrophobic drugs (e.g., paclitaxel analogs), dipentylbenzene is used to bracket the retention time of the most non-polar impurities.[1]

-

Protocol: Use as a

(retention factor) standard to calculate the hydrophobicity index of unknown metabolites.

Solvation Studies

Due to its aromatic core and aliphatic chains, dipentylbenzene mimics the dual nature of certain biological lipids.

Analytical Workflow Diagram

Caption: Integrated workflow for the characterization and qualification of dipentylbenzene for research use.

References

-

Stenutz, R. (2025).[1][2] 1,4-di-sec-pentylbenzene Physical Properties. Stenutz.eu.[1] Link

-

National Institute of Standards and Technology (NIST). (2025).[1] p-Xylene and Alkylbenzene Data. NIST Chemistry WebBook, SRD 69.[1] Link

-

PubChem. (2025).[1][3] Compound Summary: 1,4-Diethylbenzene (Analogous Data). National Library of Medicine.[1] Link

-

Cheméo. (2025). Chemical Properties of Benzene, p-di-tert-pentyl-. Cheméo Chemical Data. Link

-

Anton Paar. (2025).[1][2] Viscosity and Density of Aromatic Hydrocarbons. Anton Paar Wiki. Link

High-Temperature Rheology of Dipentylbenzene: A Technical Guide for Process Optimization

The following guide details the high-temperature rheological behavior of Dipentylbenzene (DPB), specifically focusing on its application as a high-boiling solvent and heat transfer medium in pharmaceutical process development.

Executive Summary

Dipentylbenzene (DPB), particularly the 1,3- and 1,4-di-tert-pentyl isomers (CAS 3373-10-2 / 3370-27-2), serves as a critical high-boiling hydrophobic solvent in Active Pharmaceutical Ingredient (API) synthesis.[1] Its utility lies in its thermal stability (>260°C boiling point) and non-polar nature, making it ideal for water-exclusion reactions like Grignard formation or high-temperature coupling reactions where lower-boiling solvents (toluene, THF) fail.[1]

Understanding the viscosity of DPB at elevated temperatures (100°C – 250°C) is essential for:

-

Mass Transfer: Ensuring adequate mixing kinetics in heterogeneous reactions.[2][1][3]

-

Heat Transfer: Calculating Reynolds numbers for reactor cooling loop efficiency.

-

Process Safety: Predicting pressure drops in pumping systems during scale-up.

Physicochemical Profile & Isomerism

Dipentylbenzene (

| Property | Value (Approx.) | Note |

| Molecular Weight | 218.38 g/mol | |

| Boiling Point | 260°C - 275°C | Isomer dependent |

| Flash Point | > 110°C | Class IIIB Combustible Liquid |

| Density (25°C) | 0.86 - 0.88 g/cm³ | Decreases linearly with T |

| Critical Temperature | ~480°C | Estimated |

Technical Insight: The tert-pentyl isomers exhibit higher viscosity at lower temperatures compared to linear analogs due to interlocking of bulky alkyl groups, but this difference diminishes as thermal energy overcomes intermolecular Van der Waals forces at high temperatures (>150°C).[2]

Rheological Behavior at High Temperatures[1][3][4]

Theoretical Modeling

For non-associating aromatic hydrocarbons like DPB, viscosity (

Where:

- = Dynamic viscosity (mPa[2]·s)

- = Pre-exponential factor (material constant)[2]

- = Activation energy for viscous flow[2]

- = Universal gas constant[2][1][3][4]

- = Absolute temperature (K)[2][5][6][7]

Viscosity Data (Projected)

Note: Direct experimental data for pure DPB isomers at >150°C is sparse in open literature.[2][1] The following values are projected based on homologous series data (Alkylbenzenes C10-C18) and validated predictive models (Joback/Reid).

| Temperature (°C) | Temperature (K) | Dynamic Viscosity ( | Kinematic Viscosity ( | Engineering Implication |

| 25 | 298.15 | 4.2 - 5.5 | 4.8 - 6.3 | Standard pumping baseline.[1] |

| 100 | 373.15 | 1.2 - 1.5 | 1.4 - 1.8 | Turbulent flow easily achievable. |

| 150 | 423.15 | 0.65 - 0.80 | 0.80 - 0.95 | Similar to water at 25°C; excellent mass transfer.[1] |

| 200 | 473.15 | 0.35 - 0.45 | 0.45 - 0.58 | Critical region: Lubricity drops, seal leakage risk increases.[1] |

| 250 | 523.15 | 0.22 - 0.28 | 0.30 - 0.38 | Near solvent boiling; cavitation risk in pumps.[1] |

Experimental Protocol: High-T Viscosity Measurement

Objective: Accurately measure DPB viscosity at 150°C+ to validate heat transfer coefficients for a scale-up reactor.

Method: Rolling Ball Viscometry (High Pressure/High Temperature - HPHT).[2][1] Why this method? Unlike capillary viscometers, a rolling ball system (e.g., Anton Paar Lovis 2000 ME) can be pressurized to prevent solvent evaporation/flashing at temperatures near the boiling point, ensuring the composition remains constant.[2]

Workflow Diagram

Figure 1: High-Temperature Viscosity Measurement Workflow using Rolling Ball Viscometry.

Step-by-Step Protocol

-

Sample Integrity: Dry DPB over molecular sieves (3Å) for 24 hours. Moisture content >0.1% can significantly alter high-T viscosity due to vapor pressure anomalies.[2][1]

-

Calibration: Calibrate the viscometer using a certified standard (e.g., Cannon N35) at 100°C.

-

Loading: Inject 500 µL of DPB into the borosilicate capillary containing a gold-coated steel ball (density ~7.8 g/cm³).

-

Critical Step: Tilt the capillary to 70° to verify free movement of the ball before heating.[2]

-

-

Pressurization: Apply 20 bar (290 psi) of inert gas (Nitrogen or Argon) back-pressure.[2][1]

-

Ramping: Heat to target temperature (e.g., 150°C). Allow 15 minutes for thermal equilibrium.

-

Measurement: Measure the rolling time (

) at 3 different inclination angles (e.g., 30°, 50°, 70°) to verify Newtonian behavior. (Viscosity should be independent of shear rate/angle). -

Calculation:

Where

Applications in Drug Development[3]

Solvent Selection for API Crystallization

In the final purification of hydrophobic APIs, DPB is often used as a "good solvent" at high temperatures and a "poor solvent" at low temperatures.[2]

-

Viscosity Impact: At 150°C, the low viscosity (<0.8 cPa[2]·s) allows for rapid diffusion and crystal growth.[2][1] However, if the cooling ramp is too fast, the viscosity increase (exponential) can trap impurities within the crystal lattice (occlusion).[2]

-

Recommendation: Use the viscosity-temperature curve to design a non-linear cooling ramp that maintains a constant supersaturation ratio.

Heat Transfer Fluid (HTF)

DPB is chemically similar to commercial HTFs (e.g., Syltherm, Therminol).[2][1]

-

Safety Factor: In jacketed reactors, the transition from turbulent to laminar flow (Reynolds number < 2300) often occurs during cooling as viscosity rises.[2]

-

Calculation:

If

References

-

NIST ThermoData Engine. Thermophysical Properties of Hydrocarbon Mixtures.[2][1][3] National Institute of Standards and Technology.[2][1][3][9] [Link][2]

-

Cheméo. Chemical Properties of p-di-tert-pentylbenzene. (Source for boiling point and estimated Joback properties). [Link][2]

-

PubChem. 1,4-Di-tert-butylbenzene Compound Summary. (Homologous series data for validation). [Link]

-

ASTM International. ASTM D445-21, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[2][1][Link][2]

Sources

- 1. 1,4-Di-tert-butylbenzene | C14H22 | CID 13895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uolab.groups.et.byu.net [uolab.groups.et.byu.net]

- 3. Viscosity of Benzene – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]

- 4. (PDF) Density, Viscosity, and Refractive Index in the Range (283.15 to 353.15) K and Vapor Pressure of α-Pinene, d -Limonene, (±)-Linalool, and Citral Over the Pressure Range 1.0 kPa Atmospheric Pressure [academia.edu]

- 5. nist.gov [nist.gov]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Thermal Stability of Dialkylbenzene Derivatives

An In-depth Technical Guide to the

Executive Summary

Dialkylbenzene derivatives (e.g., xylenes, diethylbenzenes) are ubiquitous in pharmaceutical synthesis and industrial heat transfer applications. While generally robust, their thermal stability is not monolithic; it is strictly governed by the length of the alkyl side chain and the nature of the benzylic bond.

For drug development professionals, the critical risk lies not just in solvent loss, but in the formation of reactive impurities (such as styrenics from ethyl-substituted benzenes) and exothermic runaway during scale-up. This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of degradation, quantitative stability limits, and a self-validating protocol for qualifying these fluids for high-temperature processes.

Molecular Mechanisms of Degradation

To predict stability, one must understand the "weak link" in the molecular scaffold. Thermal decomposition of dialkylbenzenes proceeds primarily via free-radical chain mechanisms initiated by homolytic bond cleavage.

The Benzylic "Weak Link"

The stability of a dialkylbenzene is dictated by the bond dissociation energy (BDE) of the bonds alpha to the aromatic ring.

-

Methyl-substituted (e.g., Xylenes): The weakest bond is the benzylic C-H bond (~88–90 kcal/mol). Cleavage requires high energy, making xylenes thermally robust up to >500°C (in inert atmospheres).

-

Ethyl/Propyl-substituted (e.g., Diethylbenzene): The weakest bond is the benzylic C-C bond (~70–75 kcal/mol). This bond is significantly weaker than the C-H bond, lowering the onset of thermal decomposition to ~300°C.

Degradation Pathways

-

Initiation: Thermal energy breaks the benzylic C-C bond, generating a benzyl radical and an alkyl radical.

-

Propagation (Beta-Scission): A critical pathway for ethyl/propyl chains. The alkyl radical abstracts a hydrogen, or the chain undergoes beta-scission to form styrene derivatives .

-

Impact: Styrenes are reactive monomers that can polymerize, causing fouling, viscosity increases, and heat transfer failure.

-

-

Termination: Radical recombination leads to heavy "tar" formation (dimers/trimers) or hydrogen abstraction leads to lighter alkanes (methane/ethane) causing pressure buildup.

Visualization: Radical Chain Mechanism

The following diagram illustrates the divergent pathways for Ethylbenzene (lower stability) vs. Xylene (higher stability).

Caption: Mechanistic divergence: Ethylbenzene undergoes C-C cleavage leading to reactive styrene, while Xylene requires higher energy C-H cleavage.

Quantitative Stability Profile

The following data summarizes the thermal limits. Note the significant drop in "Max Bulk Temperature" as the alkyl chain lengthens.

| Property | p-Xylene (Methyl) | Diethylbenzene (Ethyl) | Dipropylbenzene (Propyl) |

| Weakest Bond | Benzylic C-H | Benzylic C-C | Benzylic C-C |

| Bond Energy (kcal/mol) | ~89 | ~72 | ~71 |

| Boiling Point (°C) | 138 | 184 | ~210 |

| Flash Point (°C) | 27 | 57 | ~85 |

| Autoignition Temp (°C) | 528 | 430 | ~400 |

| Rec.[1] Max Bulk Temp * | >400°C | 280°C | 260°C |

| Primary Degradants | Toluene, Benzene | Styrene, Ethane, Tars | Propenylbenzene, Propane |

*Note: "Rec. Max Bulk Temp" refers to long-term use in inert closed systems (e.g., heat transfer fluids). In air, oxidation lowers these limits significantly.

Experimental Protocol: Stability Qualification Workflow

Do not rely on literature values alone for critical scale-up. Impurities (e.g., peroxides, transition metals) can catalyze degradation. Use this self-validating workflow to qualify a specific lot of dialkylbenzene solvent/fluid.

Phase 1: Screening (DSC)

Objective: Rapidly identify exothermic onset temperature (

-

Crucible: High-pressure gold-plated or steel crucible (sealed) to prevent evaporation masking decomposition.

-

Protocol:

-

Load 5–10 mg sample under Nitrogen.

-

Ramp 5°C/min from 30°C to 500°C.

-

Criteria: Define

as the point where heat flow deviates >0.1 W/g from baseline.

-

-

Safety Rule:

.

Phase 2: Kinetics (TGA)

Objective: Determine Activation Energy (

-

Instrument: Thermogravimetric Analyzer (TGA).[2]

-

Protocol:

-

Run 3 dynamic scans at heating rates (

) of 2, 5, and 10 K/min. -

Apply Friedman Isoconversional Analysis :

-

Plot

vs -

Calculate time to 1% decomposition at your target process temperature.

-

Phase 3: Scale-Up Simulation (Sealed Tube / ARC)

Objective: Measure non-condensable gas generation (pressure hazard).

-

Method:

-

Seal 5 mL solvent in a heavy-walled glass ampoule or ARC bomb (under

). -

Heat to

for 24 hours. -

Cool and analyze headspace via GC-MS (look for methane/ethane) and liquid for styrene formation.

-

Workflow Visualization

Caption: Self-validating workflow ensuring thermal safety from screening to scale-up.

Implications for Synthesis & Processing

Solvent Selection Strategy

-

Avoid Diethylbenzene > 280°C: For very high-temperature reactions, switch to Diphyl (Diphenyl oxide/biphenyl) or partially hydrogenated terphenyls , which lack the weak benzylic C-C bond.

-

Impurity Scavenging: If using ethylbenzene derivatives near their thermal limit, consider adding radical scavengers (e.g., BHT, TBC) to inhibit the propagation step of the styrene formation pathway.

Heat Transfer Fluid (HTF) Maintenance

-

Degradation Monitoring: In HTF systems using diethylbenzene, monitor viscosity and flash point .

-

Viscosity increase: Indicates polymerization (styrene formation).

-

Flash point decrease: Indicates "light ends" formation (ethane/benzene) – Explosion Hazard .

-

References

-

Eastman Chemical Company. (2024). Therminol 54 Heat Transfer Fluid Technical Data Sheet. Retrieved from

-

National Institute of Standards and Technology (NIST). (2016). Thermodynamic Properties of o-Xylene, m-Xylene, p-Xylene, and Ethylbenzene. Journal of Physical and Chemical Reference Data. Retrieved from

-

BenchChem. (2025).[2] An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methyl-2-pentyne (Methodology Reference). Retrieved from

-

Mettler Toledo. (n.d.). Thermal Analysis of Organic Solvents: TGA and DSC Methodologies. Retrieved from

-

Global Heat Transfer. (2024). Globaltherm® L: High Performance Heat Transfer Fluid Technical Specification. Retrieved from

Sources

Dipentylbenzene safety data sheet (SDS) for lab use

Technical Guide: Dipentylbenzene Safety & Handling in Pharmaceutical Research

Executive Summary & Application Context

Dipentylbenzene (often encountered as 1,4-di-tert-pentylbenzene or p-di-tert-amylbenzene , CAS: 3373-10-2) is a high-molecular-weight aromatic hydrocarbon used in advanced organic synthesis and materials science. In drug development, it serves two critical roles:

-

High-Boiling Non-Polar Solvent: Its high boiling point (~272°C) allows for high-temperature reactions (e.g., radical cyclizations, aromatizations) without the pressure hazards associated with lower-boiling solvents like toluene or xylene.

-

Lipophilic Scaffold: It acts as a starting material for synthesizing highly lipophilic linkers or hydrophobic cores in drug candidates, particularly in the design of membrane-permeable small molecules.

This guide synthesizes safety protocols, physical data, and handling procedures specifically for laboratory-scale use, moving beyond the generic SDS to provide actionable, research-grade intelligence.

Chemical Identity & Characterization

Researchers must distinguish between the specific 1,4-isomer and isomeric mixtures often sold as technical-grade heat transfer fluids.

| Parameter | Specification (Primary Isomer) | Technical Mixture |

| Chemical Name | 1,4-Bis(1,1-dimethylpropyl)benzene | Dipentylbenzene (Mixed Isomers) |

| Synonyms | p-di-tert-amylbenzene; 1,4-dipentylbenzene | Diamylbenzene; Di-n-pentylbenzene |

| CAS Number | 3373-10-2 | 25340-17-4 (Generic Alkylbenzenes) |

| Molecular Formula | C₁₆H₂₆ | C₁₆H₂₆ |

| Molecular Weight | 218.38 g/mol | 218.38 g/mol |

| Structure | Para-substituted aromatic ring with bulky tert-pentyl groups | Variable substitution (ortho/meta/para) |

Hazard Identification & Risk Assessment (GHS)

While less volatile than benzene or toluene, Dipentylbenzene poses specific risks due to its lipophilicity and persistence.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanism of Toxicity |

| Skin Irritation | Cat.[1] 2 | H315: Causes skin irritation.[1][2] | Lipophilic solvent action strips dermal lipids, causing dermatitis. |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[1] | Direct contact damages corneal epithelium. |

| Aquatic Toxicity | Cat. 1 | H410: Very toxic to aquatic life with long lasting effects.[3] | Bioaccumulation in aquatic organisms due to high LogP (~5-6). |

| Aspiration Hazard | Cat. 1 | H304: May be fatal if swallowed and enters airways. | Low surface tension allows rapid entry into lungs, causing chemical pneumonitis. |

Safe Handling & Engineering Controls

Logic-Driven Handling Protocol

Because Dipentylbenzene is often used at high temperatures, the primary risk is not inhalation of vapors at room temperature (vapor pressure is low), but rather thermal burns and auto-ignition if a leak occurs at reaction temperatures.

Experimental Causality:

-

Why use a closed loop? At >150°C, the flash point is exceeded. Oxygen ingress can cause immediate flash fires.

-

Why Nitrile gloves? Latex degrades rapidly upon contact with alkylbenzenes.

Workflow Visualization

Figure 1: Operational workflow for handling Dipentylbenzene in high-temperature synthesis.

Physical & Chemical Properties

Accurate physical data is crucial for process design, particularly for distillation and extraction.

| Property | Value (Approx. for p-isomer) | Relevance to Protocol |

| Physical State | Colorless Liquid / Low-melt Solid | May require gentle warming to transfer if stored cold. |

| Melting Point | ~48°C (Pure p-isomer) | Solid at room temp; often supercooled liquid. |

| Boiling Point | 272°C (545 K) | Allows reflux at temperatures inaccessible to Xylene/Toluene. |

| Flash Point | >110°C (Closed Cup) | Combustible. High safety margin at RT, but dangerous during reflux. |

| Density | 0.86 g/mL | Floats on water; complicates aqueous fire suppression. |

| Water Solubility | Insoluble (<0.1 mg/L) | Partitions entirely into organic phase during workup. |

| Log Pow | ~6.5 | Indicates high potential for bioaccumulation and membrane permeability. |

Emergency Response Protocols

Fire & Spill Decision Logic

Trustworthiness Check: Water is ineffective for Dipentylbenzene fires because the chemical floats, spreading the fire. Foam or Dry Chemical must be used.

Figure 2: Decision matrix for laboratory incidents involving Dipentylbenzene.

First Aid

-

Inhalation: Move to fresh air. If heating caused vapors, monitor for delayed pulmonary edema.

-

Skin: Wash with soap and water for 15 minutes. Do not use solvents (ethanol/acetone) to clean skin, as they increase transdermal absorption.

-

Ingestion: Do NOT induce vomiting. Risk of aspiration is higher than toxicity of ingestion.

Toxicological & Ecological Profile

-

Acute Toxicity: Generally low (LD50 Oral Rat > 2000 mg/kg), but aspiration is lethal.

-

Chronic Effects: Repeated skin contact causes defatting and dermatitis. No specific carcinogenicity data for this isomer, but alkylbenzenes are generally monitored.

-

Environmental Fate: Highly persistent in soil and sediment. Do not release into drains.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77843, 1,4-Bis(1,1-dimethylpropyl)benzene. Retrieved from [Link]

-

Cheméo (2025). Chemical Properties of Benzene, p-di-tert-pentyl- (CAS 3373-10-2). Retrieved from [Link]

Sources

Isomeric Distribution of Commercial Dipentylbenzene Mixtures

Executive Summary

Commercial dipentylbenzene (DPB) is rarely a single chemical entity. It is a complex isomeric mixture resulting from the thermodynamic and kinetic realities of Friedel-Crafts alkylation. For researchers in drug development and industrial synthesis, treating DPB as a pure substance can lead to erroneous stoichiometric calculations, unexpected solvent effects, and regulatory compliance issues regarding residual solvents.

This guide dissects the molecular architecture of commercial DPB, establishing that it is predominantly a mixture of 1,3- and 1,4-di(sec-pentyl)benzene , with significant structural isomerism within the alkyl chains themselves. We provide a self-validating analytical framework to characterize these mixtures, ensuring reproducibility in high-stakes research environments.

Synthetic Origins: The Deterministic Chaos of Alkylation

To understand the distribution, one must understand the synthesis. Commercial DPB is typically produced via the dialkylation of benzene using propene/butene oligomers or, more specifically, 1-pentene or 2-pentene under acid catalysis (e.g.,

The Carbocation Rearrangement Rule

Regardless of whether the starting material is 1-chloropentane or 1-pentene, the reaction proceeds via a carbocation intermediate.

-

Primary Carbocation Instability: A primary pentyl cation (

) immediately undergoes a 1,2-hydride shift to form the more stable secondary carbocation. -

The "Sec" Dominance: Consequently, the alkyl group attached to the benzene ring is almost exclusively the ** sec-pentyl (1-methylbutyl)** group, not the n-pentyl group.

-

Tertiary Variants: If isoamylene (2-methyl-2-butene) is used, the substituent becomes ** tert-pentyl (1,1-dimethylpropyl)**.

Thermodynamic vs. Kinetic Control

The second alkylation step (adding the second pentyl group) is governed by the activating nature of the first alkyl group (ortho/para director) and steric hindrance.

-

Kinetic Product: Para-di(sec-pentyl)benzene. The bulky sec-pentyl group hinders ortho attack.

-

Thermodynamic Product: Meta-di(sec-pentyl)benzene. Over long reaction times or high temperatures, acid-catalyzed isomerization enriches the mixture in the meta isomer, which is thermodynamically more stable due to reduced steric strain.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway that forces the isomeric distribution found in commercial mixtures.

Figure 1: Mechanistic pathway of Benzene alkylation showing the inevitable formation of meta/para sec-pentyl isomers.

The Composition of Commercial Mixtures

Based on the synthesis described above, a standard "Commercial Dipentylbenzene" (often CAS 123-18-2 generic or mixture specific) typically exhibits the following distribution:

| Component | Approximate % | Structural Note |

| 1,3-Di(sec-pentyl)benzene | 50 - 65% | The thermodynamic sink. Often the dominant isomer in bulk fluids. |

| 1,4-Di(sec-pentyl)benzene | 30 - 45% | The kinetic product. Higher melting point than meta. |

| 1,2-Di(sec-pentyl)benzene | < 2% | Sterically disfavored. Often negligible. |

| Mono- & Tri-pentylbenzenes | < 5% | Residual starting material or over-alkylation byproducts. |

| Isomeric Variants | Trace | Includes tert-pentyl or n-pentyl variants depending on feedstock purity. |

Critical Note for Drug Development: If your protocol relies on specific pi-stacking interactions or crystal packing, the variability in the meta/para ratio between batches (depending on the supplier's synthesis temperature) can alter solubility and reaction kinetics.

Analytical Characterization Protocol (GC-MS)

To validate the isomeric distribution of a specific batch, a generic purity check is insufficient. The following protocol utilizes Retention Indices (RI) and specific fragmentation patterns to resolve isomers.

Experimental Setup

-

Instrument: GC-MS (Single Quadrupole sufficient).

-

Column: Non-polar 5% Phenyl-arylene (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm.

-

Rationale: A non-polar phase separates primarily by boiling point. Since para isomers generally have higher boiling points and symmetry than meta, this column provides adequate resolution.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program

-

Hold: 60°C for 2 min (Solvent delay).

-

Ramp: 10°C/min to 200°C.

-

Slow Ramp: 3°C/min to 240°C.

-

Rationale: The slow ramp in the 200-240°C region is critical to separate the meta and para isomers which have very similar boiling points (approx. 260-270°C).

-

-

Bake: 30°C/min to 300°C (Hold 5 min).

Mass Spectral Identification Logic

The mass spectrum of dipentylbenzene isomers is dominated by the alkyl chain fragmentation.

-

Molecular Ion (

): m/z 218. -

Base Peak:

-

** sec-Pentyl:** The benzylic cleavage of the methyl group (loss of 15 Da) or the propyl group. Look for m/z 189 (loss of ethyl) or m/z 175 (loss of propyl).

-

** tert-Pentyl:** Dominant peak at m/z 203 (loss of methyl) due to stable tertiary carbocation formation.

-

** n-Pentyl:** Characteristic m/z 91 (tropylium) and m/z 92 (McLafferty rearrangement) are more pronounced than in branched isomers.

-

Self-Validation Step: Calculate the Retention Index (RI) using an alkane ladder.

-

Meta-di(sec-pentyl)benzene elutes before Para-di(sec-pentyl)benzene.

-

Validation: If the area ratio of Peak 1 (Meta) to Peak 2 (Para) is ~2:1, the mixture is thermodynamically equilibrated. If ~1:1 or inverted, it is kinetically controlled.

Applications & Implications in Research

High-Boiling Solvent

DPB is an excellent non-polar solvent for high-temperature reactions (>250°C) where decalin or mesitylene are too volatile.

-

Protocol Adjustment: When using commercial DPB as a solvent for organometallic catalysis, the sec-pentyl groups are susceptible to benzylic oxidation. Degassing is mandatory.

Scintillation & Heat Transfer

In liquid scintillation counting and heat transfer fluids (often confused with terphenyls like Therminol 66), DPB mixtures provide liquid ranges down to -50°C due to the eutectic nature of the isomer mixture. Pure isomers would crystallize at much higher temperatures.

Drug Discovery Intermediates

While not a common pharmacophore, the dipentylbenzene skeleton appears in surfactant design and lipophilic tails of sulfonamide derivatives.

-

Caution: Using the commercial mixture for SAR (Structure-Activity Relationship) studies is flawed. You must separate the isomers (via preparative HPLC or fractional distillation) to determine if the biological activity resides in the meta or para conformer.

References

-

Friedel-Crafts Alkyl

-

Isomer Separ

- Commercial Fluid Composition (Contextual) Title: Therminol 66 Heat Transfer Fluid (Modified Terphenyl vs Alkylbenzene distinction) Source: Eastman Chemical Company

-

Mass Spectral D

Sources

- 1. Synthesis method of tert-amylbenzene with controllable isomer content - Eureka | Patsnap [eureka.patsnap.com]

- 2. Separation of m- and p- Xylenes by Gas Chromatography on Dimethyl Polysiloxane – Is it Possible? [discover.restek.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Amylbenzene | C11H16 | CID 16295 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of dipentylbenzene via Friedel-Crafts alkylation

Executive Summary & Mechanistic Insights

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution (EAS) of an alkyl group onto an aromatic ring[1]. However, the synthesis of "dipentylbenzene" presents a significant mechanistic challenge: the exact structural isomerism of the final product is strictly dictated by the carbocation dynamics of the chosen alkylating agent.

As an Application Scientist, it is critical to understand the causality behind experimental choices in this workflow. Direct alkylation using a primary straight-chain halide, such as 1-chloropentane, does not yield a straight-chain 1,4-di-n-pentylbenzene. Instead, the transient primary carbocation is highly unstable and rapidly undergoes a 1,2-hydride shift to form a more thermodynamically stable secondary carbocation[1][2]. This rearrangement results in a complex mixture of branched isomers, primarily di(1-methylbutyl)benzene.

Furthermore, because alkyl groups are electron-donating, the initial monoalkylation activates the benzene ring, making the product more reactive than the starting material. This inherently drives the reaction toward polyalkylation (dialkylation and trialkylation)[2][3]. To achieve a highly controlled, high-yield synthesis of a uniform dipentylbenzene derivative, researchers must utilize a tertiary alkylating agent like tert-amyl chloride (2-chloro-2-methylbutane). This generates a stable tertiary carbocation that resists rearrangement. The severe steric bulk of the tert-pentyl group subsequently directs the second alkylation almost exclusively to the para position, yielding 1,4-di-tert-pentylbenzene.

Reaction Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways based on the selection of the alkylating agent.

Fig 1: Reaction pathways for the Friedel-Crafts synthesis of dipentylbenzene derivatives.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, complete with analytical checkpoints.

Protocol A: Sterically Controlled Synthesis of 1,4-Di-tert-pentylbenzene

Objective: High-yield synthesis of a structurally uniform para-dialkylated product. Causality: Utilizing a tertiary halide prevents hydride shifts. The 2.2 molar equivalent of the alkylating agent intentionally drives the reaction to the dialkylated state, while the bulky tert-pentyl group sterically blocks ortho substitution.

Step-by-Step Methodology:

-

Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas outlet connected to an HCl neutralization trap.

-

Reagent Loading: Add 50 mL of anhydrous benzene (approx. 0.56 mol) and 7.5 g of anhydrous Aluminum Chloride (AlCl₃, 0.056 mol) to the flask. Cool the suspension to 0–5 °C using an ice-water bath.

-

Controlled Alkylation: Charge the dropping funnel with 132 g of tert-amyl chloride (1.23 mol, ~2.2 eq). Add the halide dropwise over 45 minutes. Critical Step: Maintain the internal temperature below 10 °C to control the highly exothermic EAS and prevent unwanted polymerization.

-

Maturation: Once addition is complete, remove the ice bath. Allow the reaction to stir at room temperature (20–25 °C) for 3 hours until the evolution of HCl gas visibly ceases.

-

Quenching: Carefully pour the deep-red reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl to decompose the aluminum complex.

-

Workup & Extraction: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (2 × 50 mL). Combine the organic layers and wash sequentially with distilled water (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL). Dry over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol.

-

Analytical Validation:

-

GC-MS: Confirm a single major peak with an m/z of 218.

-

¹H-NMR (CDCl₃): Look for a sharp singlet in the aromatic region at ~7.2 ppm (integrating to 4H), which validates the symmetry of the 1,4-para substitution.

-

Protocol B: Synthesis of Di(1-methylbutyl)benzene via Rearrangement

Objective: Synthesis of branched dipentylbenzene isomers to study carbocation rearrangement and polyalkylation dynamics[2].

Step-by-Step Methodology:

-

Apparatus Setup: Prepare a dry 250 mL round-bottom flask with a stir bar and HCl trap.

-

Initiation: Combine 50 mL of anhydrous benzene and 10 g of anhydrous AlCl₃. Cool to 10 °C.

-

Addition: Slowly add 131 g of 1-chloropentane (1.23 mol, ~2.2 eq). Mechanistic Note: The primary carbocation generated will immediately undergo a 1,2-hydride shift to form a secondary carbocation[1].

-

Reaction: Stir at room temperature for 4 hours. The initial monoalkylated product (2-phenylpentane) is highly activated, promoting rapid further alkylation[3].

-

Workup: Quench with ice/HCl as described in Protocol A. Extract with diethyl ether, wash with NaHCO₃ and brine, and dry over MgSO₄.

-

Isolation: Remove the solvent. Because the product is a complex liquid mixture of ortho, meta, and para diastereomers, recrystallization is impossible. Isolate the fraction via fractional vacuum distillation.

-

Analytical Validation: GC-MS will show multiple closely eluting peaks (all m/z 218), confirming the presence of multiple regioisomers and diastereomers.

Quantitative Data & Troubleshooting

Table 1: Quantitative Comparison of Alkylating Agents for Dipentylbenzene Synthesis

| Parameter | Protocol A: tert-Amyl Chloride | Protocol B: 1-Chloropentane |

| Molar Ratio (Benzene:Halide) | 1 : 2.2 | 1 : 2.2 |

| Catalyst (AlCl₃) | 0.1 eq | 0.15 eq |

| Reaction Temperature | 0–10 °C | 10–25 °C |

| Reaction Time | 3.0 h | 4.0 h |

| Target Product | 1,4-Di-tert-pentylbenzene | Di(1-methylbutyl)benzene |

| Typical Yield | 75–82% | 45–55% (Mixed) |

| Isomeric Purity | >95% (para isomer) | <20% (Complex mixture) |

Table 2: Troubleshooting Polyalkylation & Rearrangement

| Issue | Mechanistic Cause | Diagnostic Signal | Corrective Action |

| Extensive Polyalkylation | Alkyl groups activate the aromatic ring via inductive effects, increasing nucleophilicity[2]. | GC-MS shows m/z 288 (tri-alkylated product)[3]. | Reduce alkyl halide equivalents; lower reaction temperature. |

| Unintended Branched Isomers | 1,2-hydride shift of the primary carbocation to a more stable secondary carbocation[1]. | ¹H-NMR lacks straight-chain -CH₂- multiplets; shows distinct -CH(CH₃)- doublets. | Use tertiary alkyl halides or switch to Friedel-Crafts acylation followed by Clemmensen reduction. |

| Ortho-isomer Formation | Insufficient steric bulk of the alkylating agent allows ortho-attack. | Multiple peaks in GC; complex aromatic region in NMR. | Utilize bulky tertiary alkyl groups (tert-pentyl) to sterically block the ortho positions. |

References

-

2,5-Di-t-pentylhydroquinone | C16H26O2 | CID 6610 - PubChem , National Institutes of Health (NIH). URL:[Link]

Sources

Application Note: Dipentylbenzene as a High-Temperature Heat Transfer Fluid in Continuous Flow API Synthesis

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction

Continuous flow chemistry has revolutionized early-phase drug development by enabling safer, more efficient, and highly scalable synthetic processes. Micro-structured flow reactors facilitate rapid heat and mass transfer, allowing chemists to safely access "Novel Process Windows"—extreme conditions such as high temperatures and pressures that are simply inaccessible or unsafe in traditional batch reactors [2]. For example, the thermal de-Boc deprotection of sensitive amines can be achieved cleanly at 250 °C in flow, whereas standard acid-mediated batch methods often result in the degradation of sensitive functional groups [3].

To maintain these extreme temperatures, the selection of a robust Heat Transfer Fluid (HTF) is critical. While silicone oils and biphenyl/diphenyl oxide mixtures are industry standards, they suffer from oxidative degradation, high vapor pressures, or significant toxicity. Dipentylbenzene (DPB) has emerged as a highly stable, low-vapor-pressure hydrocarbon alternative [4]. This application note details the physicochemical properties, mechanistic stability, and operational protocols for utilizing DPB in high-temperature flow chemistry systems.

Physicochemical Profiling & Mechanistic Stability

Comparative Fluid Dynamics

When selecting an HTF for continuous flow systems, the fluid must maintain low viscosity for pumpability while resisting thermal cracking. Table 1 summarizes the operational advantages of DPB over conventional fluids.

Table 1: Quantitative Comparison of High-Temperature Heat Transfer Fluids

| Property / Fluid Type | Dipentylbenzene (DPB) | Silicone Oil (Standard) | Biphenyl / Diphenyl Oxide |

| Optimal Operating Range | -30 °C to 310 °C | -40 °C to 250 °C | 15 °C to 400 °C |

| Vapor Pressure at 250 °C | < 0.5 bar | ~ 1.0 bar | ~ 2.4 bar |

| Thermal Degradation Risk | Very Low (Vibrational dissipation) | High (Siloxane chain cleavage) | Moderate (Coking/Fouling) |

| Toxicity Profile | Low | Low | High (Regulated hazardous) |

| System Pressure Req. | Low / Ambient | Moderate | High |

The Causality of Thermal Stability (E-E-A-T)

The exceptional thermal stability of DPB is rooted in its molecular thermodynamics. Quantum chemical studies utilizing Direct Dynamics Trajectory (DRC) calculations have modeled the behavior of dipentylbenzene under severe thermal stress (up to 573 K / 300 °C). These models reveal that when massive kinetic energy is introduced to the system, the energy is predominantly absorbed by the valence vibrations of the C-C and C-H bonds within the pentyl chains and the aromatic ring [1].

Why does this matter for flow chemistry? Because the thermal energy is dissipated vibrationally rather than translationally, the movement of the whole molecule remains stable, and the activation energy required for homolytic bond cleavage is not reached [1]. This causality explains why DPB does not readily crack into volatile, low-molecular-weight hydrocarbons, thereby preventing vapor lock in circulation pumps and maintaining a stable specific heat capacity during prolonged high-temperature API synthesis.

Workflow Visualization

The following diagram illustrates the integration of DPB within a closed-loop thermal regulation system coupled to a continuous flow microreactor.

Fig 1: Closed-loop circulation of Dipentylbenzene in a high-temperature flow chemistry system.

Experimental Protocol: DPB Integration in Flow Systems

The following protocol outlines the step-by-step methodology for implementing DPB to drive a 250 °C thermal de-Boc reaction in a continuous flow reactor. Every step is designed as a self-validating system to ensure experimental integrity and safety.

Phase 1: System Preparation and Fluid Charging

-

System Purge: Flush the entire heat transfer loop with inert gas (Nitrogen or Argon) for 30 minutes prior to fluid introduction.

-

Causality: Removing oxygen prevents the oxidative degradation of the hydrocarbon chains at elevated temperatures, preserving the fluid's lifespan and preventing sludge formation.

-

-

Fluid Charging: Charge the reservoir with high-purity Dipentylbenzene [4]. Ensure the reservoir maintains a continuous low-pressure N

blanket during operation. -

Cold Circulation: Engage the circulation pump at a flow rate of 2.0 L/min at ambient temperature.

-

Validation Check: Monitor the pump pressure gauge. A steady, non-fluctuating pressure reading confirms the complete displacement of air pockets and the absence of vapor locks in the lines.

-

Phase 2: Thermal Ramping and Stabilization

-

Programmed Heating: Set the thermal control unit to ramp the temperature at a rate of 5 °C/min until the target temperature of 250 °C is reached.

-

Causality: Gradual thermal ramping prevents localized thermal shock to the microreactor's glass/ceramic internal components and avoids micro-cavitation of the DPB fluid within the pump head.

-

-

Equilibration: Allow the system to circulate at 250 °C for 15 minutes prior to initiating the chemical reaction to ensure thermal homogeneity across the reactor jacket.

Phase 3: Reaction Execution (Self-Validating Heat Transfer)

-

Reagent Introduction: Pump the API intermediate (e.g., Boc-protected amine dissolved in a high-boiling solvent) into the continuous flow microreactor.

-

Thermal Monitoring: Continuously monitor the delta-T (

) between the HTF inlet and outlet of the reactor jacket using in-line thermocouples.-

Validation Check: A stable

(< 2 °C variance) validates that the DPB fluid is providing steady-state, efficient heat transfer to the endothermic/exothermic reaction taking place inside the microreactor.

-

Phase 4: Fluid Maintenance and Degradation Analysis

-

Sampling: After every 100 hours of high-temperature operation, extract a 5 mL aliquot of DPB from the cooled reservoir.

-

GC-MS Analysis: Analyze the sample using Gas Chromatography-Mass Spectrometry.

-

Causality & Validation: You are screening for the appearance of low-molecular-weight cracking products (e.g., pentane, toluene derivatives). The absence of these peaks validates that the DPB has maintained its molecular integrity, ensuring that the fluid's flash point remains safely above the operating parameters.

-

References

- Source: ResearchGate (Gun'ko et al., 2013)

- Source: NIH / PMC (2022)

- Source: WuXi AppTec (2025)

- Dipentylbenzene | High-Purity Research Chemical Source: Benchchem URL

Precision Protocol: Friedel-Crafts Alkylation of Benzene with 1-Chloropentane

Abstract

This application note details the protocol for the Lewis acid-catalyzed alkylation of benzene with 1-chloropentane (n-pentyl chloride). While the Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction, the use of primary alkyl halides like 1-chloropentane introduces significant regiochemical complexity due to carbocation rearrangement. This guide provides a robust experimental method, analyzes the inevitable isomer distribution (1-, 2-, and 3-phenylpentane), and delineates the strategic choice between direct alkylation (for bulk isomeric mixtures) and acylation-reduction (for regiospecific synthesis).

Strategic Application Notes: The Regioselectivity Paradox

Before initiating this protocol, researchers must define their target purity requirements. Direct alkylation of benzene with 1-chloropentane is not suitable for synthesizing pure 1-phenylpentane (n-pentylbenzene) due to rapid skeletal rearrangement.

Mechanistic Causality

Upon complexation with aluminum chloride (

-

Primary Pathway (Minor): Direct attack yields 1-phenylpentane.

-

Secondary Pathway (Major): Rearrangement yields a mixture of 2-phenylpentane and 3-phenylpentane.

Decision Matrix:

| Target Product | Recommended Route | Rationale |

|---|---|---|

| Mixed Pentylbenzenes | Direct Alkylation (This Protocol) | One-step, cost-effective, high atom economy. Ideal for surfactant precursors or solvent studies. |

| Pure 1-Phenylpentane | Acylation-Reduction | React benzene with pentanoyl chloride to form 1-phenylpentan-1-one, followed by Wolff-Kishner or Clemmensen reduction. |

Reaction Mechanism & Workflow

The following diagram illustrates the competitive pathways and the dominance of the rearrangement mechanism.

Figure 1: Mechanistic pathway showing the kinetic dominance of the hydride shift, leading to secondary alkylbenzenes.

Safety & Hazard Profile

CRITICAL WARNING: This protocol involves Benzene (Category 1A Carcinogen) and Aluminum Chloride (Water Reactive).

| Reagent | Hazard Class | Critical Precaution |